molecular formula C5H9N3O B13534811 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13534811
M. Wt: 127.14 g/mol
InChI Key: DKCNLPPKPMREIU-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-propoxy-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.

    3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a different ring structure but similar functional groups.

Uniqueness

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C5H9N3O/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9)

InChI Key

DKCNLPPKPMREIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)N1C

Origin of Product

United States

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